3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.08 g/mol It is a brominated derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 2,6-dimethylpyrazolo[1,5-a]pyrimidine. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is similar to other brominated pyrazolo[1,5-a]pyrimidines, such as 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine and 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine. These compounds share structural similarities but differ in the position and number of methyl groups and bromine atoms. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
This comprehensive overview provides a detailed understanding of 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKQFKGARFMBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.